molecular formula C23H25NO2 B1389492 3-(Benzyloxy)-N-[2-(3-methylphenoxy)propyl]aniline CAS No. 1040688-54-7

3-(Benzyloxy)-N-[2-(3-methylphenoxy)propyl]aniline

Cat. No.: B1389492
CAS No.: 1040688-54-7
M. Wt: 347.4 g/mol
InChI Key: UXUSVNORTCUIAP-UHFFFAOYSA-N
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Description

3-(Benzyloxy)-N-[2-(3-methylphenoxy)propyl]aniline is an organic compound that features a benzyloxy group, a methylphenoxy group, and an aniline moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Benzyloxy)-N-[2-(3-methylphenoxy)propyl]aniline typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:

    Formation of the Benzyloxy Group: This can be achieved by reacting benzyl alcohol with a suitable base and an alkyl halide.

    Introduction of the Methylphenoxy Group: This step involves the reaction of 3-methylphenol with an appropriate alkylating agent under basic conditions.

    Coupling with Aniline: The final step involves coupling the benzyloxy and methylphenoxy intermediates with aniline under suitable conditions, often using a catalyst to facilitate the reaction.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of robust catalysts to improve yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

3-(Benzyloxy)-N-[2-(3-methylphenoxy)propyl]aniline can undergo various chemical reactions, including:

    Oxidation: The benzyloxy group can be oxidized to form corresponding aldehydes or acids.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a palladium catalyst are often used.

    Substitution: Electrophilic substitution reactions typically require strong acids like sulfuric acid (H₂SO₄) or nitric acid (HNO₃) as catalysts.

Major Products

    Oxidation: Benzyloxy group oxidation can yield benzaldehyde or benzoic acid.

    Reduction: Nitro group reduction results in the formation of aniline derivatives.

    Substitution: Electrophilic substitution can introduce various functional groups onto the aromatic rings, leading to a wide range of substituted products.

Scientific Research Applications

3-(Benzyloxy)-N-[2-(3-methylphenoxy)propyl]aniline has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.

    Industry: It can be used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 3-(Benzyloxy)-N-[2-(3-methylphenoxy)propyl]aniline involves its interaction with specific molecular targets, such as enzymes or receptors. The benzyloxy and methylphenoxy groups can enhance the compound’s binding affinity and specificity towards these targets, leading to desired biological effects. The pathways involved may include inhibition or activation of enzymatic activity, modulation of receptor signaling, and alteration of cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • 3-(Benzyloxy)propylmagnesium bromide
  • 3-(Benzyloxy)propyltriphenylphosphonium bromide
  • 3-(Benzyloxy)-2-methylphenylboronic acid

Uniqueness

3-(Benzyloxy)-N-[2-(3-methylphenoxy)propyl]aniline is unique due to the presence of both benzyloxy and methylphenoxy groups, which confer distinct chemical and biological properties. Compared to similar compounds, it offers a unique combination of reactivity and specificity, making it valuable for various applications in research and industry.

Properties

IUPAC Name

N-[2-(3-methylphenoxy)propyl]-3-phenylmethoxyaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25NO2/c1-18-8-6-13-23(14-18)26-19(2)16-24-21-11-7-12-22(15-21)25-17-20-9-4-3-5-10-20/h3-15,19,24H,16-17H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXUSVNORTCUIAP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)OC(C)CNC2=CC(=CC=C2)OCC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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